molecular formula C26H26N4O3 B2890640 3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1207005-10-4

3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2890640
CAS No.: 1207005-10-4
M. Wt: 442.519
InChI Key: CHMOFIFSQXQCLC-UHFFFAOYSA-N
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Description

3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches

    Research on benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share structural motifs with the specified compound, highlights innovative synthesis methods offering good to excellent yields. These compounds are synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives, indicating a versatile approach to chemical synthesis in pharmaceutical research Goli-Garmroodi et al., 2015.

  • Functionalized Piperidines

    The research on the preparation of (1H-Azol-1-yl)piperidines by arylation of azoles with bromopyridines suggests a methodology that could be applied to modify or synthesize related compounds. This demonstrates the utility of such structures in developing novel chemical entities with potential pharmacological activities Shevchuk et al., 2012.

Potential Applications in Drug Discovery

  • Antimicrobial Activity

    Some derivatives have shown promise in antimicrobial applications. For instance, thiazolo[3,2]pyridines containing pyrazolyl moiety exhibited antimicrobial activities, suggesting that compounds with similar structural features could be explored for their potential as antimicrobial agents El-Emary et al., 2005.

  • Antiulcer Agents

    Research into imidazo[1,2-a]pyridines as antiulcer agents indicates the potential of these compounds in treating gastrointestinal disorders. The development of such compounds involves understanding their gastric antisecretory and cytoprotective properties, offering insights into how similar compounds could be tailored for specific therapeutic applications Kaminski et al., 1987.

Structural and Mechanistic Insights

  • Crystal Structure Analysis

    Studies on compounds like dabigatran etexilate highlight the importance of crystallographic analysis in understanding the molecular interactions and structural characteristics essential for therapeutic efficacy. Such insights are crucial for designing compounds with optimized pharmacological profiles Liu et al., 2012.

  • Molecular Modifications for Enhanced Activity

    The synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity demonstrate the significance of molecular modifications to achieve desirable biological activities. Identifying key structural elements and modifications can lead to the development of potent compounds against specific targets Lv et al., 2017.

Properties

IUPAC Name

3-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-25-21(9-6-14-27-25)26(32)29-15-12-19(13-16-29)17-30-23-11-5-4-10-22(23)28-24(30)18-33-20-7-2-1-3-8-20/h1-11,14,19H,12-13,15-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMOFIFSQXQCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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